This compound is sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide extensive information regarding its properties and applications. It falls under the category of specialty chemicals used in biochemical research.
The synthesis of 3-[(4-chlorobenzoyl)amino]propanoic acid generally involves the reaction of 4-chlorobenzoyl chloride with β-alanine. This reaction is typically carried out under controlled conditions to ensure high yields and purity of the final product.
The molecular structure of 3-[(4-chlorobenzoyl)amino]propanoic acid features a propanoic acid backbone with an amino group at the third carbon position and a 4-chlorobenzoyl substituent at the amino group.
The presence of the chlorine atom on the benzene ring significantly influences the compound's reactivity and biological activity.
3-[(4-chlorobenzoyl)amino]propanoic acid can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in research .
The mechanism of action of 3-[(4-chlorobenzoyl)amino]propanoic acid primarily relates to its role as a specialty product in proteomics research.
The compound may interact with various proteins through hydrogen bonding and hydrophobic interactions due to its amino and aromatic functionalities. Environmental factors such as pH and temperature can influence these interactions, affecting both efficacy and stability.
The physical properties of 3-[(4-chlorobenzoyl)amino]propanoic acid include:
3-[(4-chlorobenzoyl)amino]propanoic acid has several applications in scientific research:
3-[(4-Chlorobenzoyl)amino]propanoic acid (IUPAC name: 3-[(4-chlorobenzene)amido]propanoic acid) is classified as a β-amino acid derivative featuring a chlorinated aromatic acyl group. Its molecular formula is C₁₀H₁₀ClNO₃, with a molecular weight of 227.64 g/mol [2] . The systematic name reflects three key structural components:
Critical molecular identifiers include:
C1=CC(=CC=C1C(=O)NCCC(=O)O)Cl [2] ZCGLNFAUVVHTQO-UHFFFAOYSA-N [2] Table 1: Nomenclature and Molecular Identifiers
| Descriptor Type | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClNO₃ | [1] [2] |
| SMILES Notation | C1=CC(=CC=C1C(=O)NCCC(=O)O)Cl | [2] |
| InChI | InChI=1S/C10H10ClNO3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) | [2] |
| IUPAC Name | 3-[(4-chlorobenzoyl)amino]propanoic acid | [1] |
The molecule adopts a planar conformation at the amide bond due to resonance, facilitating strong dipole interactions. The para-chlorine atom creates an electron-deficient aromatic ring, enhancing the electrophilicity of the carbonyl group. Spectroscopic predictions indicate:
Table 2: Predicted Mass Spectrometry Adducts
| Adduct Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 228.04221 | 146.0 |
| [M+Na]⁺ | 250.02415 | 153.4 |
| [M-H]⁻ | 226.02765 | 148.4 |
| [M+NH₄]⁺ | 245.06875 | 163.9 |
Unlike its ortho-amino-substituted analog (3-(4-amino-2-chlorobenzamido)propanoic acid, C₁₀H₁₁ClN₂O₃) , this compound lacks ionizable aromatic amines. Its acid-base behavior is dominated by:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5